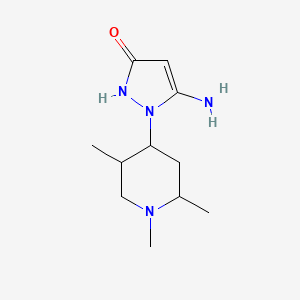

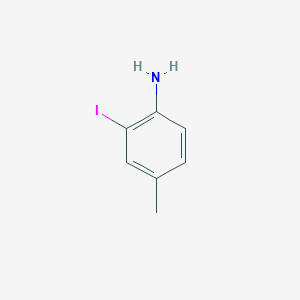

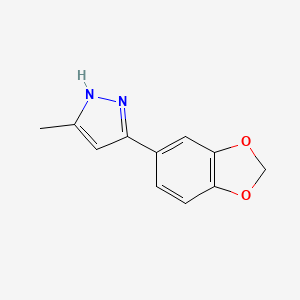

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole, also known as 3-BDMP, is a heterocyclic compound that has been studied extensively in the past few decades. It is found in the essential oil of many plants, and has been used in the synthesis of various pharmaceuticals. 3-BDMP has a wide range of applications, including scientific research, drug development, and biochemistry.

Applications De Recherche Scientifique

Synthesis and Characterization

The synthesis and characterization of compounds related to 3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole have been a focus of various studies. A notable approach involves the development of methods for synthesizing pyrazoline derivatives containing benzodioxol moieties. For instance, microwave irradiation has been utilized to synthesize pyrazoline derivatives, demonstrating a simple and efficient method for obtaining these compounds with characterization by NMR, IR, and LCMS data (Jothikrishnan & Shafi, 2009). Additionally, the synthesis of pyrazolyl thiazole derivatives containing a piperonal moiety through microwave irradiation highlights the adaptability of this technique in generating targeted molecular structures (Jothikrishnan, Narasimhan, & Shafi, 2010).

Structural Studies and Supramolecular Assembly

Extensive structural studies, including X-ray crystallography, have been conducted to understand the molecular conformation and supramolecular assembly of such derivatives. One study detailed the synthesis, spectral characterization, and X-ray crystal structure of a novel pyrazole derivative, revealing significant insights into its molecular and crystal structure stabilized by intermolecular hydrogen bonds, contributing to its three-dimensional supramolecular self-assembly (Kumara et al., 2018).

Antitumor Activity

The antitumor potential of 1,3,5-trisubstituted 2-pyrazoline derivatives containing benzodioxol moieties has been explored, with certain compounds showing remarkable activity against leukemia, renal cancer, and prostate cancer cell lines (Insuasty et al., 2012). This suggests the significance of these derivatives in medicinal chemistry, especially in the development of new anticancer agents.

Antimicrobial and Anti-proliferative Activities

Thiazolyl pyrazoline derivatives linked to the benzo[1,3]dioxole moiety have been synthesized and evaluated for their antimicrobial and anti-proliferative activities. Some compounds demonstrated promising biological properties, indicating their potential in antimicrobial and anticancer therapies (Mansour et al., 2020).

Propriétés

IUPAC Name |

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H10N2O2/c1-7-4-9(13-12-7)8-2-3-10-11(5-8)15-6-14-10/h2-5H,6H2,1H3,(H,12,13) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSXIVFVHUICSJC-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC(=NN1)C2=CC3=C(C=C2)OCO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H10N2O2 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID50377355 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

202.21 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

3-(1,3-benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

CAS RN |

937022-12-3 |

Source

|

| Record name | 3-(2H-1,3-Benzodioxol-5-yl)-5-methyl-1H-pyrazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID50377355 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.